molecular formula C13H19FN2O B1491488 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2098012-07-6

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No.: B1491488
CAS No.: 2098012-07-6
M. Wt: 238.3 g/mol
InChI Key: AJLIYYXIJJINKF-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amino group, and a fluorinated ethyl group, making it a unique molecule with interesting properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminophenol and 2-fluoroethylamine as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of a piperidine ring through a cyclization process. This can be achieved by reacting 4-aminophenol with 2-fluoroethylamine in the presence of a suitable catalyst, such as a Lewis acid.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems.

  • Optimization: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorinated ethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Amine derivatives of the compound.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Similar Compounds: Piperidine derivatives, fluorinated organic compounds, and aminophenol derivatives.

  • Uniqueness: The presence of both an amino group and a fluorinated ethyl group on the piperidine ring distinguishes this compound from others in its class.

This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in various fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1-(4-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-7-5-10-9-16(8-6-13(10)17)12-3-1-11(15)2-4-12/h1-4,10,13,17H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLIYYXIJJINKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

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